Welcome to the BenchChem Online Store!
molecular formula C11H11FN2O5 B8495076 ethyl N-(2-fluoro-4-nitrobenzoyl)glycinate

ethyl N-(2-fluoro-4-nitrobenzoyl)glycinate

Cat. No. B8495076
M. Wt: 270.21 g/mol
InChI Key: YRQRUHBXPRQHHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06306865B1

Procedure details

Ethyl N-(2-fluoro-4-nitrobenzoyl)glycinate Triethylamine (0.85 ml,6.1 mmol) was added to a solution of 2-fluoro-4-nitrobenzoic acid (T. R. Jones et al., UK Patent GB 2175 903A, 1986) (1.0 g, 5.4 mmol), glycine ethyl ester hydrochloride (0.85 g, 6.1 mmol), and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (1.1 g, 5.7 mmol) in methylene chloride (30m1). After stirring 1 hour at room temperature the solution was passed through a short pad of silica gel eluting with ethyl acetate: methylene chloride (1:3) and the resulting white solid was filtered from hexane and dried under high vacuum to give ethyl N-(2-fluoro-4-nitrobenzoyl)glycinate (1.04 g). 1H NMR (DMSO-d6, 300 MHz) δ: 1.22 (t,J=7 Hz, 3H, CH3), 4.05 (d, J=6 Hz, 2H, glyCH2), 4.15 (q, J=7 Hz, 2H, ester CH2), 7.88 (t, J=8 Hz, 1H, Ar), 8.17 (dd, J=8.5, 1.5 Hz, 1H, Ar), 8.25 (dd, J=10, 2 Hz, 1H), 9.09 (br t, J5.5 Hz, 1H, CONH). Anal. Calculated for C11H11FN2O5: C, 48.89; H, 4.10; N, 10.37. Found: C, 49.00; H, 4.11; N, 10.43.
Name
Ethyl N-(2-fluoro-4-nitrobenzoyl)glycinate Triethylamine
Quantity
0.85 mL
Type
reactant
Reaction Step One
Name
2-fluoro-4-nitrobenzoic acid
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.85 g
Type
reactant
Reaction Step One
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
ethyl acetate methylene chloride
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(N(CC)CC)C.[F:8][C:9]1[CH:23]=[C:22]([N+:24]([O-:26])=[O:25])[CH:21]=[CH:20][C:10]=1[C:11]([NH:13][CH2:14][C:15]([O:17][CH2:18][CH3:19])=[O:16])=[O:12].NC1C=CC(C(N[C@H](C(OCC)=O)CCC(OCC)=O)=O)=C(F)C=1.Cl.C(OC(=O)CN)C.Cl.CN(C)CCCN=C=NCC>C(Cl)Cl.C(OCC)(=O)C.C(Cl)Cl>[F:8][C:9]1[CH:23]=[C:22]([N+:24]([O-:26])=[O:25])[CH:21]=[CH:20][C:10]=1[C:11]([NH:13][CH2:14][C:15]([O:17][CH2:18][CH3:19])=[O:16])=[O:12] |f:0.1,3.4,5.6,8.9|

Inputs

Step One
Name
Ethyl N-(2-fluoro-4-nitrobenzoyl)glycinate Triethylamine
Quantity
0.85 mL
Type
reactant
Smiles
C(C)N(CC)CC.FC1=C(C(=O)NCC(=O)OCC)C=CC(=C1)[N+](=O)[O-]
Name
2-fluoro-4-nitrobenzoic acid
Quantity
1 g
Type
reactant
Smiles
NC1=CC(=C(C(=O)N[C@@H](CCC(=O)OCC)C(=O)OCC)C=C1)F
Name
Quantity
0.85 g
Type
reactant
Smiles
Cl.C(C)OC(CN)=O
Name
Quantity
1.1 g
Type
reactant
Smiles
Cl.CN(CCCN=C=NCC)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
ethyl acetate methylene chloride
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC.C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring 1 hour at room temperature the solution
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the resulting white solid was filtered from hexane
CUSTOM
Type
CUSTOM
Details
dried under high vacuum

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
FC1=C(C(=O)NCC(=O)OCC)C=CC(=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 1.04 g
YIELD: CALCULATEDPERCENTYIELD 63.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.